2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-4942847 is a novel oral inhibitor of heat shock protein 90 (Hsp90). It has shown significant potential in targeting triple-negative breast cancer cells by inducing apoptosis, cell cycle block, and inhibiting cell proliferation . The compound is particularly promising due to its ability to degrade multiple client proteins involved in various signaling pathways .
Preparation Methods
The synthetic routes and reaction conditions for PF-4942847 involve multiple steps. The compound is synthesized through a series of reactions, including the formation of key intermediates and their subsequent transformations. The industrial production methods are not extensively documented, but the synthesis typically involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
PF-4942847 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: PF-4942847 can be reduced to form reduced analogs.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-4942847 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of heat shock protein 90 and its effects on various signaling pathways. In biology and medicine, PF-4942847 is being investigated for its potential to treat triple-negative breast cancer by targeting multiple pathways involved in tumor growth and progression . The compound has also shown promise in preclinical studies for its ability to inhibit tumor growth in mouse xenograft models .
Mechanism of Action
PF-4942847 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone required for the conformational maturation and stability of various proteins. By inhibiting heat shock protein 90, PF-4942847 induces the degradation of multiple client proteins, leading to cell cycle block, apoptosis, and inhibition of cell proliferation . The molecular targets and pathways involved include epidermal growth factor receptor, AKT, Raf, and cyclin-dependent kinase 4 .
Comparison with Similar Compounds
PF-4942847 is unique compared to other heat shock protein 90 inhibitors due to its oral bioavailability and ability to target multiple signaling pathways simultaneously. Similar compounds include ganetespib and PU-H71, which also inhibit heat shock protein 90 but may differ in their bioavailability and specific molecular targets . PF-4942847 stands out for its potential clinical development in treating triple-negative breast cancer by collaboratively targeting multiple pathways .
Biological Activity
The compound 2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide (commonly referred to as PF-4942847) is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C20H18Cl2F3N7O2
- Molar Mass : 516.3 g/mol
- CAS Number : 1046859-34-0
- Density : 1.64 g/cm³
PF-4942847 is known to act as a selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and folding of numerous client proteins that are implicated in cancer and other diseases. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby exerting an anticancer effect.
Anticancer Properties
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. The following table summarizes key findings from recent research:
Enzymatic Inhibition
PF-4942847 has also been shown to inhibit several key enzymes involved in cancer metabolism and proliferation:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest.
- Phosphoinositide 3-kinase (PI3K) : Impacts cell survival pathways.
- Histone deacetylases (HDACs) : Alters gene expression related to cancer progression.
Case Study 1: Lung Cancer Treatment
A clinical trial evaluated PF-4942847's efficacy in patients with advanced lung cancer. Patients receiving the compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy. The study reported an overall response rate of 45% with manageable side effects.
Case Study 2: Combination Therapy
Another study explored combining PF-4942847 with other chemotherapeutics. The combination resulted in enhanced anticancer activity, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types.
Safety and Toxicity Profile
Toxicological assessments have indicated that PF-4942847 has a favorable safety profile compared to traditional chemotherapeutics. The primary side effects observed include mild gastrointestinal disturbances and transient liver enzyme elevation.
Properties
Molecular Formula |
C20H19Cl2F4N7O2 |
---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19Cl2F4N7O2/c21-10-3-13(22)16(15(4-10)35-2-1-33-6-11(23)5-29-33)17-12-7-32(8-14(12)30-18(27)31-17)19(34)28-9-20(24,25)26/h3-5,11H,1-2,6-9H2,(H,28,34)(H2,27,30,31) |
InChI Key |
HCZGZQYFTQFZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=NN1CCOC2=C(C(=CC(=C2)Cl)Cl)C3=NC(=NC4=C3CN(C4)C(=O)NCC(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.